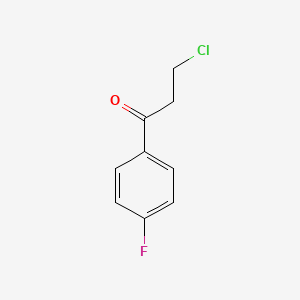

3-Chloro-4'-fluoropropiophenone

Beschreibung

Contextualization within Halogenated Propiophenone (B1677668) Chemistry

Halogenated propiophenones are a class of organic compounds characterized by a propiophenone core with one or more halogen atoms attached. Propiophenone itself is an aryl ketone composed of a benzene (B151609) ring attached to a propanoyl group. wikipedia.org The addition of halogens, such as chlorine and fluorine, to this structure significantly influences the molecule's electronic properties, reactivity, and potential applications.

The halogenation of propiophenone can occur at various positions on both the aromatic ring and the aliphatic side chain. cdnsciencepub.comstackexchange.com The specific placement of these halogens dictates the compound's chemical behavior. For instance, halogenation of the aromatic ring can alter the electron density of the benzene ring, affecting its susceptibility to further electrophilic or nucleophilic aromatic substitution reactions. Halogenation of the propyl side chain can create reactive sites for nucleophilic substitution or elimination reactions.

Significance as a Research Molecule

The primary significance of 3-Chloro-4'-fluoropropiophenone in the scientific community lies in its role as a key intermediate in the synthesis of more complex molecules. chemimpex.com Its bifunctional nature, arising from the ketone group and the reactive chloroalkyl chain, allows for a wide range of chemical modifications. Researchers utilize this compound as a starting material or a crucial building block in multi-step synthetic pathways.

One of the most prominent areas where this compound is employed is in pharmaceutical research and development. chemimpex.com It serves as a precursor for the synthesis of various pharmaceutical agents. The specific structural motifs present in this molecule are often found in biologically active compounds, making it a valuable scaffold for medicinal chemists.

Furthermore, its utility extends to the agrochemical industry, where it is used in the development of new pesticides and herbicides. chemimpex.com The presence of halogen atoms can enhance the efficacy and selectivity of these agrochemicals. The compound is also explored in material science for the production of specialty polymers. chemimpex.com

Scope of Academic Investigation

Academic research involving this compound is primarily focused on its synthetic applications and the exploration of its chemical reactivity. Studies often detail the development of efficient synthetic routes to produce this compound and its derivatives. One documented method involves the Friedel-Crafts acylation of fluorobenzene (B45895) with 3-chloropropionyl chloride. chemicalbook.com

Investigations into its reactivity explore how the chloro and fluoro substituents influence the outcomes of various chemical reactions. For example, the ketone functionality can undergo reactions such as reduction, condensation, and alpha-halogenation. The chlorine atom at the 3-position is susceptible to nucleophilic displacement, allowing for the introduction of a wide variety of functional groups.

The study of halogenated ketones, in general, has been a subject of interest in physical organic chemistry. Research on related halogenated acetophenones, for instance, has explored how halogen substituents affect intermolecular interactions, such as hydrogen bonding. nih.gov While specific studies on the fundamental physical-organic properties of this compound are less common in publicly available literature, the principles derived from studies of similar molecules can be applied to understand its behavior.

Interactive Data Table: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C9H8ClFO | chemimpex.comthermofisher.comchemicalbook.comsigmaaldrich.comscbt.com |

| Molecular Weight | 186.61 g/mol | chemimpex.comottokemi.comcdhfinechemical.comchemicalbook.comsigmaaldrich.comscbt.com |

| CAS Number | 347-93-3 | chemimpex.comottokemi.comthermofisher.comchemicalbook.comsigmaaldrich.comscbt.com |

| Appearance | White to pale yellow crystalline powder | chemimpex.comottokemi.comthermofisher.comcdhfinechemical.com |

| Melting Point | 46-49 °C | chemimpex.comottokemi.comsigmaaldrich.com |

| Boiling Point | 103 °C at 3 mmHg | chemimpex.com |

| IUPAC Name | 3-chloro-1-(4-fluorophenyl)propan-1-one | thermofisher.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHQPLJUSLMHHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188251 | |

| Record name | 2-Chloro-4'-fluoropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347-93-3 | |

| Record name | 3-Chloro-4′-fluoropropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4'-fluoropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000347933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 347-93-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4'-fluoropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3 Chloro 4 Fluoropropiophenone

Established Synthetic Routes to 3-Chloro-4'-fluoropropiophenone

The synthesis of this compound can be achieved through several established chemical reactions. These methods, detailed below, provide various pathways for its formation.

Acylation Reactions (e.g., Friedel-Crafts Acylation)

Friedel-Crafts acylation is a primary method for synthesizing aryl ketones. In the context of this compound, this involves the reaction of fluorobenzene (B45895) with 3-chloropropionyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), to facilitate the electrophilic substitution onto the aromatic ring. The process results in the formation of 3-chloro-1-(4-fluorophenyl)propan-1-one, the IUPAC name for this compound. google.com

Another variation of this approach is the Fries rearrangement. The 3-chloropropionate of 4-fluorophenyl can be rearranged to yield 2-(3-chloropropionyl)-4-fluorophenol, which can then be converted to the target compound. google.com These acylation methods are fundamental in industrial and laboratory settings for producing this and similar compounds.

Condensation Reactions

Condensation reactions are also employed in the synthesis of this compound. guidechem.com These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. While specific details of condensation routes to this particular compound are less commonly documented in readily available literature compared to acylation, the reactivity of the ketone group in this compound suggests its potential involvement in such reactions for further chemical transformations. guidechem.com

Halogenation Approaches (Fluorination, Chlorination)

The synthesis of this compound inherently involves the presence of both chlorine and fluorine atoms. The synthetic strategy often starts with a fluorinated precursor, such as fluorobenzene or 4-fluorobromobenzene, followed by the introduction of the chloro-functionalized side chain. chemicalbook.comchembk.com Direct halogenation of a propiophenone (B1677668) precursor is also a conceivable, though potentially less selective, method. For instance, the chlorination of 4'-fluoropropiophenone (B1329323) could theoretically yield the desired product, but may also result in a mixture of chlorinated isomers.

Multi-step Organic Synthesis Strategies

The production of this compound is often embedded within a broader multi-step synthesis, particularly in the pharmaceutical industry where it serves as a key intermediate. guidechem.com For example, a synthesis may begin with the Grignard reaction between 4-fluorobromobenzene and magnesium to form a Grignard reagent. chemicalbook.com This reagent is then reacted with 3-chloropropionyl chloride to yield the final product. chemicalbook.com Such multi-step strategies allow for the precise construction of the molecule from simpler, more readily available starting materials.

Grignard Reagent Mediated Synthesis

A significant and well-documented method for synthesizing this compound involves the use of a Grignard reagent. chemicalbook.com This process typically starts with the reaction of an aryl halide, such as 4-fluorobromobenzene, with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, 4-fluorophenylmagnesium bromide. chemicalbook.comorgsyn.org This organometallic intermediate is then reacted with 3-chloropropionyl chloride. chemicalbook.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of this compound after an aqueous workup. chemicalbook.com This method offers a versatile and efficient route to the target compound.

Table 1: Key Reagents in the Grignard Synthesis of this compound

| Reagent | Role |

| 4-Fluorobromobenzene | Aryl halide precursor for Grignard reagent |

| Magnesium | Metal for Grignard reagent formation |

| Tetrahydrofuran (THF) | Anhydrous solvent |

| 3-Chloropropionyl chloride | Acylating agent |

Chemical Transformations of this compound

As a functionalized ketone, this compound can undergo a variety of chemical transformations, making it a valuable building block in organic synthesis. guidechem.com The presence of the ketone carbonyl group allows for nucleophilic addition reactions, while the chlorine atom can be displaced through nucleophilic substitution. These reactive sites enable the elaboration of the molecule into more complex structures, which is particularly useful in the synthesis of pharmaceuticals and agrochemicals. guidechem.com For instance, it is used as a precursor in the synthesis of certain pharmaceutical compounds where its structure is incorporated into the final drug molecule. guidechem.com

Oxidation Reactions and Derived Products

While specific literature detailing the oxidation of this compound is not extensively documented, the chemical nature of the ketone functional group allows for predictable oxidative transformations. One of the most relevant oxidation reactions for ketones is the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester through treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides.

In the case of this compound, the Baeyer-Villiger oxidation would involve the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. Due to the migratory aptitude rules of this reaction, the larger or more electron-donating group preferentially migrates. Therefore, the 4-fluorophenyl group would migrate, leading to the formation of 2-chloroethyl 4-fluorobenzoate (B1226621).

Plausible Baeyer-Villiger Oxidation of this compound:

Reactant: this compound

Reagent: Peroxyacid (e.g., m-CPBA)

Plausible Product: 2-chloroethyl 4-fluorobenzoate

This transformation is valuable for converting the ketone into a different class of compound—an ester—which can then undergo further reactions like hydrolysis or amidation. The use of certain Lewis acids can also catalyze Baeyer-Villiger reactions. nih.gov

Reduction Reactions and Derived Products

The carbonyl group of this compound is readily susceptible to reduction, yielding a secondary alcohol. This is a common and fundamental transformation in organic synthesis. The typical product of this reaction is 3-chloro-1-(4-fluorophenyl)propan-1-ol. chemsrc.com

Standard reducing agents are effective for this purpose:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reagent that efficiently reduces ketones to alcohols in protic solvents like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that also achieves this transformation, typically in aprotic ether solvents, followed by an aqueous workup.

Catalytic hydrogenation can also be employed, using catalysts such as Raney Nickel, Platinum, or Palladium under a hydrogen atmosphere. This method, however, risks the concurrent reduction of the chloro-group (hydrogenolysis), especially under harsh conditions. In related syntheses, catalytic reduction has been shown to be highly effective for other functional groups, such as the conversion of a nitro group to an amine on a similar aromatic scaffold using a Pt/C catalyst, achieving high yields. google.com

The resulting chiral alcohol, 3-chloro-1-(4-fluorophenyl)propan-1-ol, is a key building block for more complex molecules, where the hydroxyl group can be used for further functionalization.

Nucleophilic Substitution Reactions of Halogen Atoms

This compound possesses two halogen atoms, but their reactivity towards nucleophiles is vastly different. The fluorine atom attached to the aromatic ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups. In contrast, the chlorine atom on the propyl side chain is an aliphatic halide and is highly susceptible to nucleophilic substitution (S_N2) reactions.

The carbon atom bonded to the chlorine is electrophilic and can be attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion. This pathway is crucial for elaborating the side chain of the molecule.

Table 1: Examples of Nucleophilic Substitution Products

| Nucleophile (Nu⁻) | Reagent Example | Product Name |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 4-(4-fluorophenyl)-4-oxobutanenitrile |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 3-Hydroxy-4'-fluoropropiophenone |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 3-Azido-4'-fluoropropiophenone |

| Amine (RNH₂) | Ammonia (NH₃) | 3-Amino-4'-fluoropropiophenone |

These reactions provide a versatile route to introduce new functional groups, extending the synthetic utility of the parent compound.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of additional substituents. fishersci.fi The position of the incoming electrophile is directed by the two existing groups: the 4'-fluoro group and the 1'-propionyl group.

Fluorine (-F): As a halogen, fluorine is an electron-withdrawing group via induction but an electron-donating group via resonance. doubtnut.com This resonance effect makes it an ortho, para-director, while its inductive effect deactivates the ring towards substitution compared to benzene (B151609).

Acyl Group (-COR): The propionyl group is a powerful electron-withdrawing group through both induction and resonance, making it a strong deactivator and a meta-director.

In this molecule, the fluorine atom is at the 4'-position, directing incoming electrophiles to the 3' and 5' positions. The acyl group is at the 1'-position and also directs incoming electrophiles to the 3' and 5' positions. Therefore, the directing effects of both groups are synergistic, strongly favoring substitution at the positions ortho to the fluorine and meta to the acyl group.

Common EAS reactions would yield the following products:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would yield 3-Chloro-4'-fluoro-3'-nitropropiophenone.

Halogenation: Reaction with Br₂ and a Lewis acid catalyst like FeBr₃ would result in 3'-Bromo-3-chloro-4'-fluoropropiophenone.

Catalytic Systems and Reaction Optimization

The efficiency and selectivity of reactions involving this compound can be significantly enhanced through the use of appropriate catalytic systems and the optimization of reaction conditions.

Role of Lewis Acid Catalysts

Lewis acids play a pivotal role in many reactions involving carbonyl compounds and aromatic rings. wikipedia.org For this compound, a Lewis acid can coordinate to the lone pair of electrons on the carbonyl oxygen. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by weak nucleophiles. wikipedia.orgresearchgate.net This catalytic action is fundamental in reactions like Friedel-Crafts acylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.org

Furthermore, Lewis acids are essential catalysts for many electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation/acylation and halogenation. They function by generating a more potent electrophile, for example, by complexing with a halogen (e.g., AlCl₃ with Cl₂) to create a highly reactive species. wikipedia.org The development of novel fluorous Lewis acid catalysts has also expanded the scope of catalyzed reactions, including Baeyer-Villiger oxidations. nih.gov

Reaction Conditions and Yield Enhancement

Optimizing reaction conditions such as temperature, solvent, reaction time, and catalyst loading is critical for maximizing product yield and minimizing side reactions. High yields are often achieved by carefully controlling these parameters. For instance, in a related synthesis involving the reduction of a substituted nitroaromatic compound, specific conditions led to a product yield of over 94%. google.com In another case, a nucleophilic substitution reaction was completed with a 99% yield by running the reaction at room temperature for a short duration. mdpi.com

The table below illustrates how reaction parameters can be optimized for high-yield outcomes, based on data from analogous chemical transformations.

Table 2: Illustrative Optimized Reaction Conditions for High Yields

| Reaction Type | Reactant | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Catalytic Hydrogenation | 3-chloro-4-fluoronitrobenzene | 1% Pt/C | None | 50-100 | 1-10 h | >94% | google.com |

| Nucleophilic Substitution | N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | None | DMF | Room Temp | 2 h | 99% | mdpi.com |

These examples demonstrate that careful selection of a catalyst system and fine-tuning of the reaction environment are key strategies for enhancing the yield and efficiency of synthetic pathways involving complex intermediates like this compound.

Derivatization Strategies for Novel Compounds

The reactivity of this compound is primarily centered around the electrophilic nature of the carbonyl carbon, the potential for nucleophilic substitution at the chlorine-bearing carbon, and the possibility of reactions at the aromatic ring. These characteristics allow for a multitude of derivatization strategies, leading to the generation of novel compounds with potential applications in various fields of chemical research.

The core structure of this compound can be modified to yield a variety of substituted propiophenone analogues. These modifications can be strategically implemented to explore structure-activity relationships in medicinal chemistry or to fine-tune the properties of materials. A key approach to synthesizing these analogues involves the Grignard reaction, where an aryl nitrile is reacted with a suitable Grignard reagent to produce the desired propiophenone.

For instance, the synthesis of various propiophenones, which are precursors to more complex molecules, can be achieved through the addition of Grignard reagents to commercially available aryl nitriles. This methodology allows for the introduction of a wide range of substituents on the aromatic ring, thereby generating a library of propiophenone analogues. The general scheme for this transformation is depicted below:

General Reaction Scheme for Propiophenone Analogue Synthesis

Ar-CN + R-MgBr → Ar-CO-R

This synthetic route offers a high degree of flexibility in designing and creating novel propiophenone structures that can serve as building blocks in multi-step syntheses.

This compound is an excellent starting material for the synthesis of more elaborate organic molecules, including pharmacologically active compounds. A prominent example of such a transformation is the synthesis of bupropion (B1668061) and its analogues. Bupropion, a well-known antidepressant, is a derivative of 3'-chloropropiophenone (B116997), a close structural relative of this compound. The synthetic pathway to bupropion typically involves a two-step process: α-bromination of the propiophenone followed by amination.

The initial step involves the reaction of the propiophenone with bromine, often in a suitable solvent like methylene (B1212753) chloride or acetic acid, to yield the α-bromo derivative. google.comnih.gov This intermediate is then subjected to nucleophilic substitution with an amine, such as tert-butylamine, to introduce the amino group and form the final product. google.comnih.gov

A one-pot synthesis of bupropion has also been developed, where 3'-chloropropiophenone is reacted with bromine in the presence of tert-butylamine, which acts as both a solvent and a reactant. google.com This streamlined process avoids the isolation of the intermediate bromo derivative. google.com The resulting bupropion free base is then converted to its hydrochloride salt. google.com

The synthesis of hydroxybupropion (B195616) analogues, which are metabolites of bupropion, also starts from propiophenone precursors. nih.gov These syntheses can involve steps such as the formation of a silyl (B83357) enol ether, followed by asymmetric dihydroxylation and subsequent functional group manipulations to yield the desired complex morpholinol structures. nih.gov

The following table outlines the key reaction steps in the synthesis of bupropion from a propiophenone precursor:

| Step | Reactants | Reagents and Conditions | Product |

| 1. Bromination | 3'-Chloropropiophenone | Bromine, Methylene Chloride | α-Bromo-3'-chloropropiophenone |

| 2. Amination | α-Bromo-3'-chloropropiophenone | tert-Butylamine, Acetonitrile | Bupropion (free base) |

| 3. Salt Formation | Bupropion (free base) | Hydrochloric Acid | Bupropion Hydrochloride |

This derivatization strategy highlights the utility of this compound and its analogues as key building blocks for the construction of medicinally relevant and structurally complex organic molecules.

Advanced Spectroscopic and Computational Analysis of 3 Chloro 4 Fluoropropiophenone and Its Derivatives

Theoretical Computational Chemistry Studies

Computational chemistry provides a powerful lens through which the intricate electronic and structural details of 3-Chloro-4'-fluoropropiophenone can be elucidated. By employing sophisticated theoretical models, researchers can predict and understand the molecule's behavior at a quantum level.

Density Functional Theory (DFT) Applications for Electronic Properties

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of organic molecules. For this compound, DFT calculations, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine its optimized geometry and various electronic properties. These calculations can provide insights into the distribution of electron density, dipole moment, and the energies of molecular orbitals. The presence of the electronegative chlorine and fluorine atoms significantly influences the electronic landscape of the molecule, creating regions of varying electron density that are critical to its reactivity.

Prediction of Frontier Molecular Orbitals and Reactivity

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability and reactivity. A smaller gap generally indicates a more reactive species. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4'-fluorophenyl ring, while the LUMO is anticipated to be centered on the propiophenone (B1677668) backbone, influenced by the electron-withdrawing carbonyl and chloro groups. This distribution dictates the molecule's susceptibility to electrophilic and nucleophilic attack.

| Property | Description |

| HOMO | The highest energy molecular orbital containing electrons. It represents the ability to donate an electron. |

| LUMO | The lowest energy molecular orbital that is empty. It represents the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity. |

Electrostatic Potential Map Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. For this compound, the MEP map would illustrate the electron-rich and electron-poor regions. The electronegative oxygen of the carbonyl group, as well as the fluorine and chlorine atoms, are expected to be regions of negative electrostatic potential (typically colored red or yellow), indicating their favorability for electrophilic attack. Conversely, the hydrogen atoms of the aromatic ring and the aliphatic chain would exhibit positive electrostatic potential (colored blue), marking them as potential sites for nucleophilic interaction.

Conformational Analysis and Energy Minima

The three-dimensional structure of this compound is not static; it can exist in various conformations due to the rotation around its single bonds. Conformational analysis is a computational method used to identify the most stable arrangement of atoms, known as the energy minimum conformation. By systematically rotating the dihedral angles and calculating the potential energy at each step, a potential energy surface can be generated. For this compound, the key rotational bonds would be between the phenyl ring and the carbonyl group, and along the propanone chain. The analysis would likely reveal that the most stable conformer minimizes steric hindrance between the bulky substituents.

Spectroscopic Characterization Techniques

While computational methods provide theoretical insights, spectroscopic techniques offer experimental validation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, distinct signals would be observed for the aromatic protons and the protons of the ethyl group. The protons on the 4'-fluorophenyl ring would likely appear as a complex multiplet due to fluorine-proton coupling. The methylene (B1212753) protons adjacent to the carbonyl group and the methylene protons adjacent to the chlorine atom would each exhibit unique chemical shifts and coupling patterns.

The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the fluorine showing a distinct splitting pattern), and the two aliphatic carbons. The chemical shifts of these carbons provide valuable information about their electronic environment.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. In the case of this compound, the IR spectrum provides definitive evidence for its key structural features, including the carbonyl group of the ketone, the aromatic ring, and the carbon-halogen bonds.

The analysis of the IR spectrum of this compound reveals several characteristic absorption bands. A strong absorption peak, typically observed in the range of 1680-1700 cm⁻¹, is indicative of the C=O stretching vibration of the aryl ketone. The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. Furthermore, the presence of halogen substituents is confirmed by absorption bands in the fingerprint region of the spectrum. The C-F bond typically shows a strong absorption in the 1000-1300 cm⁻¹ range, while the C-Cl bond stretching vibration is observed at lower frequencies, generally between 600-800 cm⁻¹.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Carbonyl (C=O) | Stretch | 1680 - 1700 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-F | Stretch | 1000 - 1300 |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential analytical tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. The molecular formula of this compound is C₉H₈ClFO, corresponding to a molecular weight of approximately 186.61 g/mol chemimpex.comsigmaaldrich.comindiamart.com.

In the mass spectrum, the molecular ion peak (M⁺) is expected to be observed. A key feature of compounds containing chlorine is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion peak for this compound will appear as two peaks, [M]⁺ at m/z 186 and [M+2]⁺ at m/z 188, with a characteristic intensity ratio of approximately 3:1 miamioh.edu.

The fragmentation of this compound under electron ionization is guided by the stability of the resulting fragments. The primary fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage).

Common fragmentation patterns include:

Loss of the chloroethyl radical: α-cleavage can lead to the loss of the •CH₂CH₂Cl radical, resulting in the formation of the highly stable 4-fluorobenzoyl cation at m/z 123. This is often a prominent peak in the spectrum.

Formation of the acylium ion: Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to the formation of a [C₆H₄F]+ fragment.

McLafferty rearrangement: While less common for aromatic ketones without available gamma-hydrogens on a simple alkyl chain, related rearrangements can occur.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |

|---|---|---|

| [C₉H₈ClFO]⁺ (M⁺) | Molecular Ion | 186 |

| [C₉H₈³⁷ClFO]⁺ (M+2) | Molecular Ion Isotope | 188 |

| [C₇H₄FO]⁺ | 4-Fluorobenzoyl cation | 123 |

| [C₆H₄F]⁺ | 4-Fluorophenyl cation | 95 |

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not available in the reviewed literature, analysis of the closely related compound, 3-chloropropiophenone, provides insight into the type of structural information that can be obtained nih.govresearchgate.net. For 3-chloropropiophenone, studies have revealed that the molecule is nearly planar nih.govresearchgate.net.

A crystallographic study of this compound would similarly determine its crystal system, space group, and unit cell dimensions. This data would allow for the precise measurement of the C=O, C-F, and C-Cl bond lengths, as well as the torsion angles that define the orientation of the propyl chain relative to the fluorophenyl ring. Such an analysis would provide invaluable information on the molecule's solid-state conformation and intermolecular interactions, such as halogen bonding or π-stacking, which influence its physical properties.

Table 3: Illustrative Crystallographic Data for the Related Compound 3-Chloropropiophenone researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₉ClO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.4485 (13) |

| b (Å) | 20.347 (5) |

| c (Å) | 7.4860 (17) |

| β (°) | 102.123 (4) |

| Volume (ų) | 811.4 (3) |

Investigations into the Biological Activity of 3 Chloro 4 Fluoropropiophenone

Mechanisms of Biological Interaction and Molecular Targeting

The biological relevance of 3-Chloro-4'-fluoropropiophenone is best understood through the lens of the molecules it helps to create. Its chemical structure provides a versatile scaffold for the synthesis of compounds with specific biological targets.

Elucidation of Mechanism of Action in Biological Systems

Derivatives of this compound are implicated in several key biological pathways. Notably, this compound serves as a precursor for the synthesis of molecules that can act as:

Transglutaminase-2 (TG2) Inhibitors: TG2 is a multifunctional enzyme involved in protein cross-linking, and its dysregulation is linked to various diseases, including celiac disease, fibrosis, and some cancers. While specific inhibitors synthesized directly from this compound are not detailed in publicly available research, the propiophenone (B1677668) core is a feature in some compounds designed to target the active site of TG2.

Dopamine (B1211576) D4 Receptor Antagonists: The dopamine D4 receptor is a target for antipsychotic medications. The structural motif of this compound can be elaborated to produce potent and selective antagonists for this receptor, which are of interest for the treatment of schizophrenia and other neurological conditions.

Binding Affinity Studies with Biological Targets

The binding affinity of compounds derived from this compound is a critical determinant of their pharmacological effect. For instance, in the context of dopamine D4 receptor antagonists, the fluorinated phenyl group, which can be traced back to the starting material, plays a significant role in the interaction with the receptor's binding pocket. Modifications to the propiophenone chain allow for the fine-tuning of binding affinity and selectivity over other dopamine receptor subtypes.

Pharmacological Potential and Therapeutic Applications

The versatility of this compound as a synthetic intermediate has led to its use in the development of compounds with significant therapeutic potential.

Analgesic Properties and Pain Modulation Pathways

This compound is a known intermediate in the synthesis of analgesic compounds. While specific data on compounds directly synthesized from this starting material is limited in the public domain, the propiophenone scaffold is present in some molecules investigated for their pain-relieving properties. These compounds may exert their effects through various pain modulation pathways, potentially including interactions with opioid receptors or other central nervous system targets involved in nociception.

Anti-inflammatory Effects

The development of novel anti-inflammatory drugs is another area where this compound serves as a valuable precursor. The resulting compounds may target key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX), thereby reducing the production of pro-inflammatory mediators. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of these potential anti-inflammatory agents.

Antimicrobial Activity against Pathogens

Research into the antimicrobial potential of compounds structurally related to this compound has indicated that the presence of halogen substituents is crucial for their biological effects. Studies on derivatives have provided insights into how the chloro and fluoro groups may contribute to antimicrobial efficacy.

For instance, a study on a series of 2,5-disubstituted-4-thiazolidinone derivatives featuring a 3-chloro-4-fluorophenyl imino group at position-2 demonstrated promising antibacterial activity. researchgate.net This suggests that the 3-chloro-4-fluoro-phenyl moiety is a key pharmacophore for antimicrobial action. Further research on chlorinated 3-phenylpropanoic acid derivatives isolated from marine actinomycetes also highlighted the importance of chlorine substitution on the phenyl ring for antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. nih.gov

While direct antimicrobial testing data for this compound is not extensively available in the reviewed literature, the activity of its close structural analogs suggests its potential as an antimicrobial agent. The following table summarizes the antimicrobial activity of a related chlorinated compound.

Table 1: Antimicrobial Activity of a Related Phenylpropanoic Acid Derivative

| Compound | Test Organism | Inhibition Zone (mm) |

|---|---|---|

| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | S. aureus | 12 |

| E. coli | 20 |

Data sourced from a study on chlorinated 3-phenylpropanoic acid derivatives. nih.gov

Anticancer Activity Research

The potential of propiophenone derivatives as anticancer agents has been an active area of research, with investigations into their mechanisms of action, including enzyme inhibition and cytotoxic effects on cancer cells.

Histone Deacetylase Inhibitor (HDACI) Investigations

Histone deacetylase inhibitors (HDACis) are a class of compounds that interfere with the function of histone deacetylases, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. wikipedia.orgchemicalbook.com HDACis are recognized as a newer class of cytostatic agents that inhibit the proliferation of tumor cells. wikipedia.org Some research indicates that this compound may act as an inhibitor of transglutaminase-2, an enzyme implicated in abnormal protein crosslinking in various diseases. chemicalbook.com While distinct from HDACs, the inhibition of enzymes involved in disease pathology points to the compound's potential as a modulator of cellular processes. Furthermore, studies on broad-spectrum HDACis have shown they can promote the clearance of intracellular bacteria from human macrophages by enhancing the generation of mitochondrial reactive oxygen species, indicating a potential dual role in antimicrobial and anticancer contexts. nih.gov

Effects on Cancer Cell Lines

Derivatives of β-alkylaminopropiophenone have been demonstrated to be potent cytotoxic agents against a variety of murine and human cancer cell lines. nih.gov The effective doses (ED50 values) of these compounds were found to be comparable to those of established anticancer drugs. nih.gov The mode of action for some of these derivatives in Tmolt3 cells involved the significant reduction of DNA and RNA synthesis. nih.gov

Research on chalcones synthesized from related acetophenones has also shown significant inhibitory effects against the growth of breast cancer cell lines, including MCF-7, ZR-75-1, and MDA-MB-231. nih.gov The cytotoxic effects of these related compounds underscore the potential of the propiophenone scaffold in the development of new anticancer agents.

Table 2: Cytotoxic Activity of a β-alkylaminopropiophenone Derivative

| Cell Line | Activity |

|---|---|

| Murine and Human Cancer Cell Lines | Potent Cytotoxic Agent |

| Tmolt3 cells | Reduction of DNA and RNA synthesis |

Findings are based on a study of a series of beta-alkylaminopropiophenone derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of propiophenone derivatives is significantly influenced by the nature and position of substituents on the aromatic ring.

Influence of Halogen Substituents on Biological Activity

The presence and positioning of halogen atoms on the phenyl ring of propiophenone derivatives play a critical role in their biological activity. The dual presence of chloro and fluoro substituents in this compound is expected to enhance its lipophilicity, which can influence its absorption and distribution in biological systems.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(3-chloro-4-hydroxyphenyl)propanoic acid |

| 3'-Chloro-3-(4-chlorophenyl)-5'-fluoropropiophenone |

| Chalcones |

| Staphylococcus aureus |

Impact of Structural Modifications on Efficacy and Specificity

The efficacy and specificity of bioactive compounds can be profoundly influenced by subtle changes to their molecular structure. In the context of compounds related to this compound, research on chalcones, coumarins, and other heterocyclic structures demonstrates the critical role of specific substitutions in determining biological activity.

Chalcone (B49325) and Dihydrochalcone (B1670589) Derivatives: Structure-activity relationship (SAR) studies on chalcone derivatives reveal the importance of substituent placement on their aromatic rings for antitumor and anti-inflammatory effects. For instance, a study on 2',5'-dihydroxychalcone (B1234639) derivatives showed that these compounds could potently inhibit the release of β-glucuronidase and lysozyme (B549824) from rat neutrophils. nih.gov The presence of a 4-chloro substitution on a dihydrochalcone variant was specifically noted for its ability to inhibit nitric oxide (NO) production in activated macrophage-like cells, suggesting its potential for anti-inflammatory applications. nih.gov Further research into chalcone analogues has sought to optimize antiproliferative activity by modifying the core structure. The presence of halogen groups, including chlorine, at the para-position of the B-ring in some chalcone series was associated with a modulation of growth inhibitory effects against cancer cell lines. nih.gov

Coumarin-Sulfonamide Derivatives: In the search for new treatments for type 2 diabetes, researchers have synthesized and evaluated coumarin-based sulfonamide derivatives as potential Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. nih.govmdpi.com The molecular hybridization of coumarin (B35378) and sulfonamide moieties is a strategy aimed at producing synergistic activity. mdpi.com The in vitro evaluation of these compounds against the DPP-IV enzyme revealed a range of inhibitory concentrations (IC₅₀), highlighting the impact of different substitutions on the molecule's efficacy. Compounds featuring specific substitutions demonstrated more potent inhibition, underscoring the sensitivity of the enzyme's active site to the ligand's structure. nih.govmdpi.com For example, in one series, compounds 6i and 6j were found to be the most potent, with IC₅₀ values of 10.98 µM and 10.14 µM, respectively. nih.govmdpi.com

Table 1: In Vitro DPP-IV Inhibitory Activity of Selected Coumarin-Sulfonamide Derivatives

| Compound | Substitution Pattern | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Sitagliptin (Standard) | - | 0.018 | nih.govmdpi.com |

| Compound 6i | Specific aryl sulfonamide substitution | 10.98 | nih.govmdpi.com |

| Compound 6j | Specific aryl sulfonamide substitution | 10.14 | nih.govmdpi.com |

Azetidinone Derivatives: The chloro-substituent is a key feature in other heterocyclic systems as well. A large number of 3-chloro monocyclic β-lactams (azetidinones) are known to possess powerful antibacterial, anti-inflammatory, and anticonvulsant activities. mdpi.com The synthesis of novel 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids showed that these compounds exhibited good to moderate antibacterial activity against various microorganisms, demonstrating that the 3-chloro-azetidinone core is a viable scaffold for developing new therapeutic agents. mdpi.com

Homology Modeling and Molecular Docking for Ligand-Receptor Interactions

To understand how structural modifications translate into biological activity, researchers employ computational techniques like homology modeling and molecular docking. These methods provide critical insights into the interactions between a small molecule (ligand) and its biological target (receptor), often a protein or enzyme.

Principles of the Techniques: Homology modeling is used when the 3D structure of a target protein has not been experimentally determined (e.g., by X-ray crystallography). It involves building a theoretical model of the target protein using the known structure of a related homologous protein as a template. Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. omicsonline.org The goal is to identify the binding mode and estimate the binding affinity (often represented as a docking score or binding energy), which can then be correlated with the compound's observed biological activity. omicsonline.orgasiapharmaceutics.info

Application to Related Compounds: In a study focused on developing new anti-Parkinsonian agents, molecular docking was used to evaluate a series of substituted N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives against the monoamine oxidase-B (MAO-B) enzyme. asiapharmaceutics.info This scaffold is notably similar to this compound. The docking studies helped predict the binding affinities of the designed compounds, with results showing that ligands containing strong electron-withdrawing groups (like -NO₂, -Cl, and -F) had favorable binding energies, in some cases better than standard MAO-B inhibitors like rasagiline (B1678815) and safinamide. asiapharmaceutics.info

Similarly, for the coumarin-sulfonamide derivatives designed as DPP-IV inhibitors, molecular docking was instrumental. nih.govomicsonline.org After identifying compounds with promising drug-like properties through in silico screening, they were docked into the active site of the DPP-IV enzyme (PDB ID: 5Y7H). nih.govmdpi.com The results not only helped to rationalize the observed in vitro activity but also illuminated the specific molecular interactions responsible for binding. The docking analysis confirmed favorable binding interactions between the coumarin derivatives and the DPP-IV protein, supporting their potential as therapeutic agents for managing diabetes. omicsonline.org These computational studies allow researchers to prioritize which derivatives to synthesize and test in the lab, making the drug discovery process more efficient. nih.gov

Applications of 3 Chloro 4 Fluoropropiophenone As a Synthetic Intermediate

Role in Pharmaceutical Development

In the pharmaceutical sector, 3-Chloro-4'-fluoropropiophenone is a key intermediate in the creation of various therapeutic agents. chemimpex.com Its structure is incorporated into drug molecules to modulate their biological activity, efficacy, and pharmacokinetic properties. chemimpex.com

This compound serves as a recognized precursor in the synthesis of established Active Pharmaceutical Ingredients (APIs). Its utility has been noted in the development of analgesics and anti-inflammatory drugs. chemimpex.com Furthermore, it is identified as a related compound or impurity in the synthesis of Haloperidol, a well-known antipsychotic medication, indicating its role as a building block in the manufacturing process of this and potentially other APIs. chemicalbook.comsimsonpharma.com

Table 1: Pharmaceutical Compounds Associated with this compound

| API/Related Compound | Therapeutic Class | Role of Intermediate |

| Haloperidol | Antipsychotic | Precursor or synthetic intermediate. chemicalbook.comsimsonpharma.com |

| Analgesics | Pain Relief | Serves as a building block in their synthesis. chemimpex.com |

| Anti-inflammatory Drugs | Anti-inflammatory | Used as a key intermediate in development. chemimpex.com |

The compound is instrumental in the field of drug discovery for developing novel therapeutic agents. chemimpex.com Researchers utilize this compound to fine-tune molecular structures, which can enhance the efficacy and target specificity of new drug candidates. chemimpex.com One area of research has identified its potential for creating inhibitors of transglutaminase-induced abnormal protein crosslinking, suggesting a therapeutic application for related diseases. chemicalbook.com

The broader chemical class to which this compound belongs—chlorofluorophenyl derivatives—is critical in modern drug design. For instance, related structures are integral to potent inhibitors of the MDM2 protein, such as the clinical-stage cancer drug candidate AA-115/APG-115, where the substituted phenyl ring plays a crucial role in binding to the target protein. nih.gov

Utilization in Agrochemical Formulations

The application of this compound extends to the agrochemical industry, where it contributes to the development of products designed to protect crops and improve agricultural output. chemimpex.com

This chemical serves as a valuable precursor in the synthesis of various agrochemicals. chemimpex.com It is specifically used as a starting material in the formulation of new pesticides and herbicides designed to combat pests and unwanted vegetation in agricultural settings. chemimpex.com

Beyond its role as a basic precursor, this compound is utilized to enhance the efficacy of final agrochemical products. chemimpex.com Its incorporation into the molecular structure of crop protection agents can lead to improved performance, which in turn helps to increase crop yields. chemimpex.com

Contributions to Material Science Research

In the field of material science, this compound is explored for its potential to create advanced materials. chemimpex.com Research in this area focuses on using the compound as an intermediate in the production of specialty polymers and resins. chemimpex.com The objective is to develop new materials with enhanced and desirable characteristics, such as improved thermal and mechanical properties. chemimpex.com

Production of Specialty Polymers and Resins

Research indicates that this compound is explored as an intermediate in the creation of specialty polymers and resins. chemicalbook.com The presence of both chlorine and fluorine atoms in the molecule allows for its incorporation into polymer chains, contributing to unique material characteristics. The propiophenone (B1677668) backbone itself can be a constituent of polymer structures like polyketones, which are known for their high thermal stability and mechanical strength. While direct polymerization of this compound is not commonly cited, it serves as a starting material for the synthesis of more complex monomers that are subsequently polymerized.

Development of Materials with Enhanced Properties

The incorporation of fluorine into polymers is a well-established strategy for enhancing material properties. Fluorinated polymers often exhibit improved chemical resistance, lower surface energy, and enhanced thermal stability. This compound serves as a source for introducing the fluorophenyl moiety into polymer structures, which can contribute to the development of materials with enhanced thermal and mechanical properties. chemicalbook.com The specific enhancements are dependent on the final polymer structure and the concentration of the fluorinated monomer.

General Organic Synthesis Reagent in Academic and Industrial Settings

Beyond its role in materials science, this compound is a versatile reagent in both academic and industrial organic synthesis laboratories. chemicalbook.comgoogle.com Its bifunctional nature, with a reactive ketone and an alkyl chloride, allows it to participate in a wide array of chemical transformations, making it a valuable building block for complex molecules.

One notable application is in the synthesis of heterocyclic compounds. For instance, in a palladium-catalyzed, copper-mediated reaction, 3-chloropropiophenones react with N-protected 2,3-unsubstituted indoles. This reaction proceeds through a domino dehydrochlorination/alkenylation/cycloaddition-oxidation sequence to efficiently construct the benzene (B151609) ring in carbazole (B46965) derivatives. rsc.org This method highlights the utility of this compound in generating complex, polycyclic aromatic systems that are of interest in medicinal chemistry and materials science.

The reactivity of the molecule allows for the fine-tuning of molecular structures, which is crucial in the development of new compounds with specific functionalities. chemicalbook.com Its stability and well-defined reaction profile make it a reliable choice for researchers and industrial chemists aiming to innovate in chemical synthesis. chemicalbook.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 347-93-3 |

| Molecular Formula | C9H8ClFO |

| Molecular Weight | 186.61 g/mol |

| Melting Point | 46-49 °C |

| Boiling Point | 103 °C at 3 mmHg |

| Appearance | White to almost white powder or crystals |

Analytical Methodologies for 3 Chloro 4 Fluoropropiophenone

Methods for Detection and Quantification

The detection and quantification of 3-Chloro-4'-fluoropropiophenone rely on sophisticated analytical instrumentation capable of separating the compound from impurities and measuring its concentration accurately.

Chromatographic Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are central to the analysis of this compound, providing powerful separation capabilities.

Gas Chromatography (GC): GC is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. In this method, the compound is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase. A detector, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for detection and quantification. Commercial suppliers of this compound often use GC to determine the purity of their products, with typical assays showing a purity of 96% or higher. thermofisher.comfishersci.cachemimpex.comcdhfinechemical.com

A typical GC-MS analysis for a related halogenated aromatic compound might employ a capillary column with a specific stationary phase. policija.si The temperature of the oven is programmed to increase gradually to ensure the separation of compounds with different boiling points. policija.si The mass spectrometer detector allows for the identification of the compound based on its mass spectrum, providing a high degree of confidence in the results. policija.si

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that is well-suited for the analysis of this compound, particularly for non-volatile impurities that may be present. In HPLC, the sample is dissolved in a solvent and pumped at high pressure through a column packed with a stationary phase. The separation is based on the compound's interaction with the stationary phase.

A common HPLC setup for the analysis of related aromatic compounds involves a reversed-phase column, such as a C18 column. policija.si The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with formic acid and ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). policija.sinih.gov A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of multiple components. policija.si Detection is commonly performed using a UV detector or a mass spectrometer (LC-MS). nih.gov

Spectrophotometric Methods

Spectrophotometric methods, particularly UV-Visible spectroscopy, can be used for the quantification of this compound. This technique is based on the principle that the compound absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the compound in the solution (Beer-Lambert law). To determine the concentration of an unknown sample, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations.

Purity Assessment and Characterization

Ensuring the purity and confirming the identity of this compound is a critical step in quality control. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

The purity of this compound is most commonly determined by Gas Chromatography (GC), with commercial grades typically having a purity of 98% or greater as determined by GC area percentage. ottokemi.comsigmaaldrich.com The melting point of the compound is also a key indicator of purity; a sharp melting range, such as 47-49 °C, suggests a high level of purity. ottokemi.comsigmaaldrich.com

For the definitive characterization of the compound's structure, spectroscopic methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound. chemicalbook.com ¹H NMR gives information about the number and types of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. chemicalbook.comchemicalbook.com The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra allow for the unambiguous identification of the compound.

Mass Spectrometry (MS): When coupled with GC or HPLC, mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. nih.gov This data is highly specific and serves as a powerful tool for confirming the identity of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. nih.gov The spectrum of this compound will show characteristic absorption bands for the carbonyl group (C=O) of the ketone and the C-Cl and C-F bonds.

Table of Analytical Data for this compound

| Analytical Technique | Parameter | Typical Value/Result |

| Gas Chromatography (GC) | Purity Assay | ≥96.0% - 98.0% thermofisher.comfishersci.cacdhfinechemical.comottokemi.com |

| Melting Point | Melting Range | 47-49 °C ottokemi.comsigmaaldrich.com |

| ¹³C NMR Spectroscopy | Spectral Data | Available chemicalbook.com |

| ¹H NMR Spectroscopy | Spectral Data | Available chemicalbook.com |

| Mass Spectrometry (MS) | Fragmentation Data | Available nih.gov |

| Infrared (IR) Spectroscopy | Spectral Data | Available nih.gov |

Toxicological Investigations and Environmental Impact Studies of 3 Chloro 4 Fluoropropiophenone

Acute and Chronic Toxicological Research

Research into the toxicological profile of 3-Chloro-4'-fluoropropiophenone has primarily been based on standardized hazard classifications. These classifications provide insight into the potential acute effects following exposure.

According to multiple safety data sheets, this compound is classified as a substance that may cause respiratory irritation. echemi.comcdhfinechemical.comthermofisher.comsigmaaldrich.comcdhfinechemical.com This classification, denoted by the hazard statement H335, indicates that inhalation of the compound as a dust, fume, or vapor may lead to irritation of the respiratory tract. echemi.comcdhfinechemical.com The target organ for this effect has been identified as the respiratory system. sigmaaldrich.comsigmaaldrich.com

Table 1: GHS Classification for Respiratory Effects

| Hazard Class | Hazard Statement |

|---|

This table summarizes the Globally Harmonized System (GHS) classification for respiratory irritation associated with this compound.

Investigations have consistently classified this compound as an irritant to both the skin and eyes. echemi.comcdhfinechemical.comthermofisher.com It is categorized under Skin Irritation, Category 2, and Eye Irritation, Category 2. echemi.comcdhfinechemical.comthermofisher.com The corresponding hazard statements are H315 (Causes skin irritation) and H319 (Causes serious eye irritation). echemi.comcdhfinechemical.com In case of eye contact, rinsing cautiously with water for several minutes is the recommended first aid measure. cdhfinechemical.comthermofisher.com For skin contact, washing with plenty of soap and water is advised. echemi.comthermofisher.com

Table 2: GHS Classification for Dermal and Ocular Effects

| Hazard Class | Hazard Statement |

|---|---|

| Skin Irritation, Category 2 | H315: Causes skin irritation |

This table presents the GHS classifications for the dermal and ocular irritation potential of this compound.

The systemic toxicity of this compound has been evaluated, with a primary focus on acute oral toxicity. The compound is classified as Acute Toxicity, Category 4 (Oral), with the hazard statement H302: Harmful if swallowed. echemi.comcdhfinechemical.comsigmaaldrich.com This indicates that ingestion of the substance can cause harmful effects. No specific data from chronic toxicity studies on this particular compound were found in the provided search results. However, studies on other fluorinated compounds have examined long-term effects, including liver and kidney changes in animal models, though these are not directly applicable to this compound without specific research. nih.gov

Table 3: GHS Classification for Acute Systemic Toxicity

| Hazard Class | Hazard Statement |

|---|

This table shows the GHS classification for the acute oral toxicity of this compound.

Environmental Fate and Ecotoxicological Studies

Information regarding the environmental impact of this compound is limited, with many data sheets noting a lack of available data.

The ecotoxicity of this compound, particularly its impact on aquatic life, is not well-documented. echemi.com While one source states that it is harmful to aquatic life, specific data on toxicity to fish or other aquatic organisms is not available. cdhfinechemical.com Conversely, another assessment suggests it contains no substances known to be hazardous to the environment. thermofisher.com This highlights the need for further ecotoxicological studies to determine the specific risks this compound may pose to aquatic ecosystems.

Bioaccumulation Potential

The bioaccumulation potential of a chemical substance refers to its ability to be absorbed by an organism from the environment and accumulate in its tissues at a concentration higher than that in the surrounding medium. For this compound, a key consideration in its environmental impact assessment is whether it is persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).

According to a material safety data sheet, this compound is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher. cdhfinechemical.com This suggests a low potential for the compound to accumulate in the food chain and cause adverse effects in higher trophic levels. However, it is noted as being harmful to aquatic life. cdhfinechemical.com The compound is a solid with a melting point between 47-49°C. sigmaaldrich.comchemicalbook.com

Further research into the specific bioconcentration factor (BCF) and octanol-water partition coefficient (Kow) of this compound would provide more definitive data on its bioaccumulation potential.

Table 1: Environmental Hazard Information for this compound

| Parameter | Finding | Source |

| PBT/vPvB Classification | Not considered PBT or vPvB at levels of 0.1% or higher. | cdhfinechemical.com |

| Aquatic Toxicity | Harmful to aquatic life. | cdhfinechemical.com |

Occupational Health and Safety Research Considerations

Risk Assessment Methodologies in Laboratory Settings

A systematic approach to risk assessment is crucial in laboratory settings where this compound and other chemicals are handled. labmanager.com This process involves identifying potential hazards, evaluating the associated risks, and implementing control measures to minimize exposure. oregonstate.edu

Several risk assessment methodologies can be applied in a laboratory context, ranging from qualitative to quantitative approaches. numberanalytics.comresearchgate.net A comprehensive assessment should include the following steps:

Hazard Identification : This involves a thorough evaluation of all chemicals and reagents used. labmanager.com Reviewing Safety Data Sheets (SDSs) is a critical first step to understand the chemical composition, potential health hazards, and handling precautions for substances like this compound. labmanager.comnumberanalytics.com

Exposure Assessment : This step evaluates the potential for laboratory personnel to come into contact with the hazardous substance through various routes, including inhalation, ingestion, and skin or eye contact. cornell.edu It involves examining work practices and the potential for spills, splashes, or vapor release. labmanager.com

Risk Characterization : This involves determining the likelihood and severity of potential harm. researchgate.net A risk matrix can be used to categorize risks as low, medium, or high, which helps in prioritizing control measures. oregonstate.edu

Control Implementation : Based on the risk characterization, appropriate control measures are selected and implemented. oregonstate.edu

Table 2: Key Steps in Laboratory Chemical Risk Assessment

| Step | Description | Relevant Information Sources |

| Hazard Identification | Evaluating chemical properties and potential health effects. | Safety Data Sheets (SDS) labmanager.comnumberanalytics.com |

| Exposure Assessment | Assessing potential contact routes and work practices. | Laboratory inspections, procedural reviews labmanager.comnumberanalytics.com |

| Risk Characterization | Determining the likelihood and severity of harm. | Risk matrices, hazard and operability (HAZOP) studies oregonstate.edunumberanalytics.comresearchgate.net |

| Control Implementation | Selecting and applying safety measures. | Hierarchy of controls nih.gov |

Some established risk assessment models applicable to laboratory settings include the Chemical Risk Management Self-Assessment Model (Chem-SAM) and the University of Wollongong (UOW) risk assessment method. rums.ac.ir These models provide structured frameworks for systematically evaluating and managing chemical risks. rums.ac.ir

Exposure Control Strategies in Research Environments

To ensure the safety of laboratory personnel working with this compound, a multi-layered approach to exposure control is essential. The hierarchy of controls, which prioritizes the most effective measures, should be followed. nih.gov

Engineering Controls : These are the first line of defense and involve physical changes to the work environment. labmanager.comprinceton.edu

Ventilation : Using chemical fume hoods and other local exhaust systems is a primary method for controlling airborne exposure. labmanager.comprinceton.edu

Enclosure and Isolation : Containing processes that involve hazardous chemicals can prevent their release into the laboratory environment. princeton.edunumberanalytics.com

Substitution : Whenever possible, substituting hazardous chemicals with less toxic alternatives is encouraged. cornell.eduprinceton.edu

Administrative Controls : These are work practices and procedures designed to reduce exposure. princeton.edunumberanalytics.com

Standard Operating Procedures (SOPs) : Developing and adhering to detailed SOPs for handling this compound is crucial. numberanalytics.com

Training : All personnel should receive comprehensive training on the hazards of the chemicals they work with and the procedures for safe handling. numberanalytics.com

Minimizing Quantities : Using the smallest possible amount of a hazardous chemical for an experiment reduces the potential for significant exposure. cornell.edulabmanager.com

Personal Protective Equipment (PPE) : PPE is used when engineering and administrative controls cannot completely eliminate exposure risk. princeton.edu

Eye and Face Protection : Safety goggles or face shields are necessary to protect against splashes. labmanager.comfishersci.com

Gloves : Appropriate chemical-resistant gloves should be worn to prevent skin contact. labmanager.comfishersci.it

Protective Clothing : Lab coats or other protective garments should be worn to protect the skin. labmanager.comfishersci.it

Respiratory Protection : If ventilation controls are insufficient, respirators may be required. nih.gov

Table 3: Hierarchy of Exposure Controls in a Laboratory Setting

| Control Level | Examples | Source |

| Engineering Controls | Chemical fume hoods, ventilation systems, process enclosure. | labmanager.comprinceton.edunumberanalytics.com |

| Administrative Controls | Standard Operating Procedures (SOPs), personnel training, minimizing chemical quantities. | cornell.edulabmanager.comprinceton.edunumberanalytics.com |

| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coats, respirators. | nih.govlabmanager.comprinceton.edufishersci.it |

Future Research Directions and Unexplored Avenues

Development of Green Synthesis Methods

Traditional chemical synthesis routes, including the Friedel-Crafts acylation often used for producing aromatic ketones, can generate significant chemical waste and utilize hazardous materials. chemicalbook.comwikipedia.org The future of chemical manufacturing hinges on the adoption of green chemistry principles, which prioritize waste prevention, atom economy, and the use of safer solvents and catalysts. organic-chemistry.orgacs.orgvapourtec.com

Future research in the synthesis of 3-Chloro-4'-fluoropropiophenone should focus on developing more environmentally benign methodologies. One promising avenue is the use of visible-light-induced aerobic C-H oxidation, which employs air as the oxidant and water as a green solvent, potentially catalyzed by earth-abundant metals like cerium. chemistryviews.org Another approach involves catalytic hydrogenation for related precursors, which can be made greener by using water as a solvent and implementing continuous-flow processes to improve safety and efficiency. almacgroup.comrsc.org The development of solid-state reactions or the use of deep eutectic solvents could also significantly reduce the reliance on volatile and toxic organic solvents. organic-chemistry.orgmdpi.com

Table 1: Potential Green Synthesis Strategies for Aromatic Ketones

| Strategy | Principle | Potential Advantage for this compound Synthesis |

| Photocatalysis | Using light to drive chemical reactions, often with air as the oxidant in a green solvent like water. chemistryviews.org | Avoids harsh oxidants and hazardous solvents, potentially lowering energy consumption. |

| Catalytic Hydrogenation | Employing catalysts like Palladium on Carbon (Pd/C) for reduction reactions, often in water. almacgroup.comrsc.org | High atom economy and can replace methods that produce large amounts of sludge. |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions, often reducing the need for solvents. mdpi.commun.ca | Faster reaction times and potentially higher yields with less energy usage. |

| Solvent-Free/Solid-State Reactions | Conducting reactions without a solvent or in a solid state, for example, through mechanochemistry. organic-chemistry.org | Drastically reduces solvent waste and can lead to unique reactivity. |

Exploration of Novel Biological Targets

As a chemical intermediate, this compound is a starting point for the synthesis of a wide array of potentially bioactive molecules. chemimpex.com Its derivatives have already shown promise in modulating multidrug resistance in cancer cells and as antidiabetic agents. nih.govnih.gov However, a vast landscape of biological targets remains unexplored.

One source has indicated that this compound itself may act as an inhibitor of transglutaminase, an enzyme implicated in various diseases. chemicalbook.com This suggests a direct therapeutic potential that warrants further investigation. Furthermore, the propiophenone (B1677668) scaffold is present in compounds designed as anticancer agents and analgesics. nih.govnih.gov Future research could leverage the unique halogenation pattern of this compound to synthesize novel derivatives aimed at specific biological targets. The reactivity of the α-haloketone moiety makes it an excellent precursor for creating heterocyclic compounds, which are a cornerstone of many pharmaceuticals. nih.govresearchgate.net

Table 2: Potential Biological Targets for Derivatives of this compound

| Target Class | Potential Therapeutic Area | Rationale |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes, Obesity | Propiophenone derivatives have shown inhibitory activity against PTP1B. nih.gov |

| P-glycoprotein (P-gp) | Cancer (Multidrug Resistance) | Propafenone-related structures, similar to propiophenones, can reverse multidrug resistance. nih.govplos.org |

| Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | Ketone derivatives are known to be inhibitors of MAO-B, a target in Parkinson's disease. nih.gov |

| Transglutaminases | Celiac Disease, Neurodegenerative Disorders | The parent compound has been identified as a potential transglutaminase inhibitor. chemicalbook.com |

| Various Kinases | Cancer | The propiophenone scaffold can be used to build inhibitors for kinases involved in cell cycle regulation. nih.gov |

Advanced Materials Science Applications

The application of this compound extends beyond the biomedical field into materials science. chemimpex.com The ketone functional group is a versatile handle for creating novel polymers with unique properties. A significant area of future research is the development of advanced photoactive and conductive materials.

One avenue of exploration is the synthesis of photocrosslinkable polymers. The propiophenone structure can be converted into a chalcone (B49325), a well-known photosensitive group. researchgate.netcapes.gov.br Polymers incorporating these chalcone moieties can be cross-linked upon exposure to UV light, a property valuable for creating photoresists in microlithography, chemically-resistant coatings, and materials for non-linear optics. dtic.milacs.org Another unexplored application is in the field of conducting polymers. The aromatic nature of this compound makes it a potential monomer for electrochemical polymerization, leading to materials with tailored electronic properties for use in sensors, energy storage, and smart textiles. paperpublications.orgresearchgate.netiarjset.com

In-depth Mechanistic Studies of Biological Activity